Droxinostat
Description
Contextualization within Histone Deacetylase Inhibitor (HDACI) Research
Droxinostat is classified as a histone deacetylase (HDAC) inhibitor. medchemexpress.comscbt.com HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. mdpi.comfrontiersin.org This deacetylation process leads to a more condensed chromatin structure, generally associated with transcriptional repression. mdpi.com In many cancers, the activity of certain HDACs is upregulated, contributing to tumor progression. mdpi.comfrontiersin.org Therefore, inhibiting HDACs has become a promising therapeutic strategy in oncology. frontiersin.orgnih.gov
This compound distinguishes itself by its selective inhibition of specific HDAC isoforms. medchemexpress.comaacrjournals.orgaacrjournals.org Research has demonstrated that it primarily targets HDAC3, HDAC6, and HDAC8. medchemexpress.comnih.gov This selectivity is a key area of interest, as it may offer a more targeted therapeutic approach with potentially fewer off-target effects compared to pan-HDAC inhibitors, which inhibit a broader range of HDAC isoforms. frontiersin.org The development of selective HDAC inhibitors like this compound is a significant focus in current cancer research. frontiersin.org
Historical Identification as a Chemical Sensitizer (B1316253) to Death Receptor Stimuli
This compound, initially known by its chemical name 4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide, was first identified as a chemical that sensitizes cancer cells to stimuli from death receptors. researchgate.netresearchgate.netscispace.com This sensitization is a critical finding because evasion of apoptosis, or programmed cell death, is a hallmark of cancer. researchgate.netresearchgate.net Death receptors, such as Fas and TRAIL receptors, are part of the extrinsic apoptosis pathway. biorxiv.org When activated by their respective ligands, they initiate a signaling cascade that leads to cell death. biorxiv.org
A key mechanism by which some cancer cells resist this pathway is through the expression of the caspase-8 inhibitor FLIP (FLICE-like inhibitory protein). researchgate.netbiorxiv.org this compound was found to decrease the expression of FLIP, thereby restoring the cancer cells' sensitivity to death receptor-mediated apoptosis. researchgate.netabmole.com This discovery highlighted its potential as an adjunct therapy to enhance the efficacy of treatments that rely on inducing apoptosis through death receptor pathways. researchgate.net
Overview of this compound's Research Significance and Potential Therapeutic Applications
The research significance of this compound lies in its dual role as a selective HDAC inhibitor and a sensitizer to apoptotic stimuli. researchgate.netnih.gov Its ability to selectively target HDAC3, HDAC6, and HDAC8 provides a valuable tool for dissecting the specific functions of these enzymes in cancer biology. aacrjournals.orgresearchgate.net
The potential therapeutic applications of this compound are primarily being explored in the context of cancer treatment. medchemexpress.comnih.gov Studies have shown its efficacy in various cancer cell lines, including those from prostate, breast, ovarian, colon, and liver cancers. mdpi.comnih.govresearchgate.netselleckchem.com In hepatocellular carcinoma (HCC) cell lines, for instance, this compound has been shown to inhibit proliferation, suppress HDAC3 expression, and induce apoptosis through the mitochondrial pathway and downregulation of FLIP. mdpi.comnih.gov Furthermore, in colon cancer cells, this compound has been demonstrated to inhibit cell growth and induce apoptosis and the production of reactive oxygen species (ROS). nih.govnih.gov Preclinical studies have also indicated its potential to reduce tumor formation in vivo. abmole.comselleckchem.com
Detailed Research Findings
This compound's Inhibitory Activity
This compound has been shown to selectively inhibit certain histone deacetylase enzymes. The following table summarizes its inhibitory concentrations (IC50) for specific HDAC isoforms.
| Target HDAC | IC50 (μM) |
| HDAC3 | 16.9 |
| HDAC6 | 2.47 |
| HDAC8 | 1.46 |
| Data sourced from multiple studies. medchemexpress.comselleckchem.com |
Effects of this compound on Cancer Cell Lines
Research has demonstrated that this compound has various effects on different cancer cell lines. The table below outlines some of these findings.
| Cell Line | Cancer Type | Observed Effects |
| PPC-1 | Prostate Cancer | Sensitization to Fas and TRAIL-induced apoptosis; decreased FLIP expression. researchgate.netabmole.com |
| HepG2 | Hepatocellular Carcinoma | Inhibition of proliferation and colony formation; induction of apoptosis via mitochondrial pathway; suppression of HDAC3 expression; increased acetylation of histones H3 and H4. medchemexpress.comnih.gov |
| SMMC-7721 | Hepatocellular Carcinoma | Inhibition of proliferation and colony formation; induction of apoptosis via mitochondrial pathway; suppression of HDAC3 expression; increased acetylation of histones H3 and H4. medchemexpress.comnih.gov |
| HT-29 | Colon Cancer | Inhibition of cell growth and colony-forming ability; induction of cellular apoptosis and ROS production. nih.govnih.gov |
| MCF-7 | Breast Cancer | Sensitization to apoptosis through decreased expression of c-FLIPL and c-FLIPS. abmole.comselleckchem.com |
| OVCAR-3 | Ovarian Cancer | Sensitization to anoikis or CH-11-induced apoptosis. selleckchem.com |
| DU-145 | Prostate Cancer | Sensitization to anoikis or CH-11-induced apoptosis. selleckchem.com |
| T47D | Breast Cancer | Sensitization to anoikis or CH-11-induced apoptosis. selleckchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-8-7-9(12)4-5-10(8)16-6-2-3-11(14)13-15/h4-5,7,15H,2-3,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSXDAWGLCZYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340899 | |
| Record name | 4-(4-Chloro-2-methylphenoxy)-N-hydroxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99873-43-5 | |
| Record name | 4-(4-Chloro-2-methylphenoxy)-N-hydroxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular and Cellular Mechanisms of Action of Droxinostat
Selective Histone Deacetylase Inhibition by Droxinostat
This compound has been identified as a selective inhibitor of Histone Deacetylase 3 (HDAC3), Histone Deacetylase 6 (HDAC6), and Histone Deacetylase 8 (HDAC8). apexbt.comresearchgate.netmedchemexpress.comnih.govselleckchem.com Its inhibitory potency varies across these isoforms, as indicated by their respective half-maximal inhibitory concentration (IC50) values. apexbt.commedchemexpress.comselleckchem.com
Table 1: Inhibitory Potency (IC50) of this compound on Key HDAC Isoforms
| HDAC Isoform | IC50 Value (µM) | Reference |
| HDAC3 | 16.9 ± 5.0 | apexbt.commedchemexpress.comselleckchem.com |
| HDAC6 | 2.47 ± 1.09 | apexbt.commedchemexpress.comselleckchem.com |
| HDAC8 | 1.46 ± 0.11 | apexbt.commedchemexpress.comselleckchem.com |
Selective Inhibition of Histone Deacetylase 3 (HDAC3)
This compound's interaction with HDAC3 is a key aspect of its mechanism. It has been shown to suppress HDAC3 expression. medchemexpress.comnih.govnih.gov HDAC3, a critical member of the HDAC family, plays significant roles in embryonic growth, development, and various physiological functions, including the regulation of oxidative stress and mitochondrial metabolism. nih.govresearchgate.net
Impact on Histone H3 and H4 Acetylation Dynamics
One of the primary consequences of HDAC3 inhibition by this compound is its impact on histone acetylation. This compound promotes the acetylation of histones H3 and H4. medchemexpress.comnih.govnih.gov Histone deacetylases are enzymes responsible for removing acetyl groups from lysine (B10760008) residues on the N-terminal tails of core histones (H2A, H2B, H3, and H4). apexbt.comuniprot.orgidrblab.net This deacetylation process is fundamental to chromatin remodeling and the regulation of gene transcription. apexbt.comuniprot.org By inhibiting HDAC3, this compound leads to an accumulation of acetylated histones, thereby influencing chromatin structure and gene expression patterns. medchemexpress.comnih.govnih.gov
Role in Downstream Cellular Processes
The inhibition of HDAC3 by this compound has several downstream effects on cellular processes. Notably, in hepatocellular carcinoma (HCC) cell lines, this compound suppresses HDAC3 expression and induces cell death by activating the mitochondrial apoptotic pathway and downregulating the expression of FLIP (Fas-associated death domain-like interleukin-1-converting enzyme-like inhibitory protein). medchemexpress.comnih.govnih.gov This downregulation of FLIP expression is crucial for sensitizing malignant cells to death receptor ligands such as FAS and TRAIL. apexbt.comresearchgate.netnih.govselleckchem.comselleckchem.comaacrjournals.org Furthermore, studies indicate that HDAC3 inhibition can activate Nrf2, reduce the production of reactive oxygen species (ROS), and alleviate endothelial injury, highlighting its role in regulating oxidative stress. nih.gov Beyond these, HDAC3 is also implicated in regulating the circadian clock and lipid metabolism. uniprot.org
Selective Inhibition of Histone Deacetylase 6 (HDAC6)
This compound acts as a selective inhibitor of HDAC6, demonstrating an IC50 of 2.47 ± 1.09 μM. apexbt.commedchemexpress.comselleckchem.com Its mechanism of action involves a unique binding affinity, facilitated by its ability to form hydrogen bonds with specific amino acid residues within the enzyme's active site. scbt.com This interaction disrupts the deacetylation process carried out by HDAC6, leading to the accumulation of acetylated proteins. scbt.com The kinetic profile of this compound suggests a rapid onset of inhibition, enabling precise modulation of cellular signaling pathways while maintaining selectivity for HDAC6 over other isoforms. scbt.com
Selective Inhibition of Histone Deacetylase 8 (HDAC8)
This compound also selectively inhibits HDAC8, with an IC50 of 1.46 ± 0.11 μM, making it the most potently inhibited isoform among the three. apexbt.commedchemexpress.comselleckchem.com As a hydroxamate-based HDAC inhibitor, this compound modulates histone acetylation patterns, thereby influencing gene expression and various cellular processes regulated by epigenetic mechanisms. scbt.com Research indicates that selective inhibition of HDAC8 can induce cell cycle arrest and promote cellular differentiation. researchgate.net Furthermore, studies involving the crystallization of this compound in complex with S39E HDAC8 have revealed that phosphorylation at S39 perturbs the local structure by distorting the L1 loop, which in turn influences the enzyme's function at the active site. researchgate.net
Differentiation from Pan-HDAC Inhibitors and Other Isoform Selectivity
This compound stands apart from pan-HDAC inhibitors, such as trichostatin A (TSA), due to its distinct selectivity profile. apexbt.com While pan-HDAC inhibitors broadly inhibit multiple HDAC enzymes, this compound specifically targets HDAC3, HDAC6, and HDAC8. apexbt.comselleckchem.comselleckchem.comtargetmol.com It exhibits no significant inhibitory activity against other HDAC members, including HDAC1, 2, 4, 5, 7, 9, and 10, with IC50 values exceeding 20 μM for these isoforms. selleckchem.comselleckchem.comtargetmol.com This selective targeting is considered an advantageous approach, as unselective HDAC inhibitors can lead to class-specific toxicities. researchgate.net For example, comparative studies have shown that the unselective HDAC inhibitor vorinostat (B1683920) was more toxic than selective HDAC8 inhibition. researchgate.net this compound's inhibitory activity against HDAC3 is considerably weaker compared to vorinostat (16.9 ± 5.0 μM for this compound versus 20 nM for vorinostat), further underscoring its distinct selectivity. aacrjournals.org
Apoptotic Pathway Modulation by this compound
This compound induces cellular apoptosis, a fundamental process for limiting cancer cell proliferation and metastasis. ontosight.aiciteab.com Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondria-mediated) pathway. ontosight.aifishersci.fr this compound has been shown to engage both of these pathways in various cancer cell lines. citeab.com
Induction of the Mitochondrial Apoptotic Pathway
The mitochondrial apoptotic pathway, also known as the intrinsic pathway, is a key mechanism through which this compound induces cell death in cancer cells, including hepatocellular carcinoma (HCC) and colon cancer cells. nih.govciteab.comfishersci.fr This pathway is characterized by the loss of mitochondrial membrane potential and the subsequent release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. ontosight.aiciteab.com
This compound treatment leads to a significant increase in the activity of caspase-3, a crucial executioner caspase in the apoptotic cascade. ontosight.aiciteab.com Caspase-3 plays vital roles in both the extrinsic death receptor-induced pathway and the intrinsic mitochondrial apoptotic pathway. ontosight.ai The activation of caspase-3 is considered a prerequisite for apoptosis. ontosight.ai
In the mitochondrial pathway, the activation of caspase-9, an initiator caspase, is a critical upstream event. citeab.comnih.govsci-hub.se Activated caspase-9, in the presence of cytochrome c and Apaf-1, forms a complex known as the "apoptosome". citeab.comnih.gov This apoptosome then cleaves and activates downstream effector caspases, including caspase-3. citeab.comnih.govsci-hub.se Studies have shown that this compound induces apoptosis in HCC cells by activating the mitochondrial apoptotic pathway, which involves increased levels of cleaved caspase-3. nih.govciteab.com
This compound modulates the expression of key proteins belonging to the Bcl-2 family, which are central regulators of the mitochondrial apoptotic pathway. ontosight.aiciteab.comresearchgate.netresearchgate.net The Bcl-2 family comprises both anti-apoptotic proteins (e.g., Bcl-2, Bcl-xl) and pro-apoptotic proteins (e.g., Bax, Bak). ontosight.airesearchgate.netresearchgate.net
Specifically, this compound induces a dose-dependent downregulation of the anti-apoptotic Bcl-2 protein and an upregulation of the pro-apoptotic Bax protein. citeab.com This modulation results in an enhanced Bax/Bcl-2 ratio, which is indicative of the activation of the intrinsic apoptotic pathway. citeab.comresearchgate.net The disruption of the balance between pro- and anti-apoptotic Bcl-2 family proteins is essential for the onset of mitochondrial dysfunction and subsequent cell death. citeab.com
A hallmark event in the induction of the mitochondrial apoptotic pathway is the release of cytochrome c from the intermembrane space of the mitochondria into the cytoplasm. ontosight.aiciteab.combiointerfaceresearch.comethz.ch This release is a crucial step that triggers the downstream caspase cascade. citeab.comnih.gov Once in the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9, which then activates effector caspases like caspase-3. citeab.comnih.gov this compound's ability to activate the mitochondrial pathway is directly linked to this release of cytochrome c. citeab.com
Modulation of Bcl-2 Family Proteins (e.g., Bax, Bcl-xl)
Sensitization to Death Receptor Ligands (FAS and TRAIL)
Beyond the mitochondrial pathway, this compound has been shown to sensitize various cancer cell lines to death receptor ligands, such as Fas (FAS) and TNF-related apoptosis-inducing ligand (TRAIL). ontosight.ainih.govfishersci.cauni.lunih.govnih.gov This sensitization contributes to its anticancer activity by enhancing the extrinsic apoptotic pathway. ontosight.aifishersci.fr
This compound's ability to sensitize cells to death receptor ligands is significantly mediated by its effect on cellular FLICE-like inhibitory protein (c-FLIP). nih.govfishersci.cauni.lunih.gov c-FLIP is a master anti-apoptotic regulator that prevents the formation of the death-inducing signaling complex (DISC) and subsequent activation of the caspase cascade, thereby inhibiting apoptosis. nih.govtandfonline.comnih.gov
This compound downregulates the expression of c-FLIP. nih.govfishersci.cauni.lunih.govciteab.com By decreasing the levels of c-FLIP, this compound removes an important inhibitory block on the death receptor pathway. This allows for enhanced DISC formation upon binding of death receptor ligands like FAS and TRAIL to their respective receptors, leading to the efficient activation of initiator caspases (e.g., caspase-8) and the subsequent execution of apoptosis. nih.govtandfonline.comnih.govnih.gov
Table 2: this compound's Effect on Key Apoptotic Proteins
| Protein Class | Protein Name | Effect of this compound | Mechanism/Consequence |
| HDACs | HDAC3, HDAC6, HDAC8 | Inhibition | Increased histone acetylation (H3, H4) ontosight.ainih.gov |
| Pro-apoptotic | Bax | Upregulation | Enhanced Bax/Bcl-2 ratio, mitochondrial dysfunction citeab.com |
| Anti-apoptotic | Bcl-2 | Downregulation | Enhanced Bax/Bcl-2 ratio, mitochondrial dysfunction citeab.com |
| Initiator Caspases | Caspase-9 | Activation | Forms apoptosome, cleaves effector caspases citeab.comnih.gov |
| Effector Caspases | Caspase-3 | Activation | Execution of apoptosis ontosight.aiciteab.com |
| Anti-apoptotic | c-FLIP | Downregulation | Sensitization to death receptor ligands, enhanced DISC formation nih.govfishersci.cauni.lunih.govciteab.comnih.gov |
Procaspase-8 Cleavage and Activation
This compound-induced cellular apoptosis is notably mediated by the caspase-8-dependent extrinsic apoptotic pathway nih.gov. The extrinsic pathway of apoptosis is initiated by the binding of death ligands, such as TRAIL, to their corresponding cell surface death receptors, leading to the formation of the death-inducing signaling complex (DISC) nih.gov. Caspase-8, a critical initiator caspase, is recruited to the DISC, where it undergoes activation through a series of cleavage events nih.govnih.gov. This compound has been shown to enhance the activity of caspase-8 medchemexpress.com. Studies indicate that procaspase-8 activation can occur through alternative cleavage pathways, including the generation of a C-terminal cleavage product, p30, which can further sensitize cells to death receptor-induced apoptosis nih.gov.
Downregulation of FLIP (c-FLIP) Expression
A significant mechanism by which this compound promotes apoptosis is through the downregulation of cellular FADD-like IL-1β-converting enzyme-inhibitory protein (c-FLIP) expression nih.govnih.govselleckchem.combpsbioscience.commedchemexpress.comaacrjournals.orgaacrjournals.orgmdpi.comnih.govcardiff.ac.uk. c-FLIP is a crucial anti-apoptotic protein that functions as an important component of the DISC, where it directly inhibits the activation of caspase-8 nih.govmdpi.com. This compound has been demonstrated to decrease the expression of both long (c-FLIPL) and short (c-FLIPS) splice variants of c-FLIP at both mRNA and protein levels selleckchem.commdpi.comnih.govcardiff.ac.uk.
The primary role of c-FLIP is to inhibit the activation of caspase-8, thereby preventing the initiation of the extrinsic apoptotic cascade nih.govmdpi.com. By downregulating c-FLIP expression, this compound effectively removes this inhibitory barrier, leading to the activation of the extrinsic apoptotic pathway nih.gov. Research findings indicate that even low concentrations of this compound can suppress c-FLIP levels and subsequently activate caspase-8 nih.gov. The functional importance of c-FLIP in inhibiting apoptosis is further underscored by studies showing that silencing c-FLIP expression alone can induce spontaneous apoptosis and increase the sensitivity of cells to various pro-apoptotic agents aacrjournals.orgnih.gov. c-FLIP achieves its inhibitory effect by binding to FADD and/or caspase-8 or -10 within the DISC, which impedes the proper formation of the DISC and the subsequent activation of the caspase cascade mdpi.comnih.gov.
c-FLIP is recognized as a major resistance factor and a critical anti-apoptotic regulator in various cancers mdpi.comnih.gov. Its overexpression is frequently observed in numerous tumor types, contributing significantly to chemotherapy resistance mdpi.comnih.govnih.gov. The ability of this compound to downregulate c-FLIP expression directly addresses this mechanism of resistance, thereby restoring the sensitivity of malignant cells to apoptosis mdpi.comnih.govnih.gov. For instance, this compound has been shown to induce more robust apoptosis in doxorubicin-resistant MCF-7 breast cancer cells, highlighting its potential in overcoming established drug resistance mdpi.comnih.gov. This mechanism is crucial as overcoming apoptosis resistance, often through the induction of alternative cell death mechanisms or by re-sensitizing cells to apoptosis, represents a vital therapeutic strategy in cancer treatment oaepublish.commdpi.com.
Impact on Caspase-8 Inhibition
Anoikis Sensitization
This compound has demonstrated the capacity to sensitize cancer cells to anoikis, a form of programmed cell death triggered by cell detachment from the extracellular matrix nih.govselleckchem.com. In prostate cancer cells (PPC-1) cultured under suspension conditions (mimicking matrix detachment), this compound induces anoikis by initially activating caspase-8, followed by the subsequent activation of the mitochondrial apoptotic pathway selleckchem.comresearchgate.net. This sensitization to anoikis has also been observed in other cancer cell lines, including PC-3, DU-145, and OVCAR-3 nih.govselleckchem.com. The mechanism underlying this sensitization is linked to the downregulation of c-FLIP, as studies have shown that decreasing FLIP expression sensitizes cells to a caspase-8-dependent pathway of anoikis researchgate.netresearchgate.net. Furthermore, caspase-8-deficient cells exhibit resistance to this compound-mediated anoikis, emphasizing the critical role of caspase-8 in this process researchgate.netresearchgate.net.
Table 1: this compound's Selective HDAC Inhibition
| HDAC Isoform | IC50 (µM) selleckchem.commedchemexpress.com |
| HDAC3 | 16.9 |
| HDAC6 | 2.47 |
| HDAC8 | 1.46 |
Table 2: this compound's Impact on Apoptosis in HT-29 Colon Cancer Cells
| Treatment (21 µM this compound) | Time (h) | Apoptosis (%) nih.govresearchgate.net |
| This compound alone | 12 | 21.24 |
| This compound alone | 24 | 32.75 |
| This compound + Z-VAD-FMK | 24 | 14.26 |
Gene Expression and Transcriptional Regulation
As a histone deacetylase inhibitor, this compound fundamentally influences gene expression and transcriptional regulation ontosight.ainih.govnih.govselleckchem.comscbt.comscbt.combpsbioscience.commedchemexpress.comfigshare.comaacrjournals.orgidrblab.net. HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and generally repressing gene transcription idrblab.netaacrjournals.org. By inhibiting HDAC3, HDAC6, and HDAC8, this compound promotes the acetylation of histones, particularly histones H3 and H4 nih.govmedchemexpress.com. This increased histone acetylation is associated with chromatin relaxation, which in turn enhances the accessibility of transcription factors to DNA, thereby facilitating gene transcription nih.govmedchemexpress.comaacrjournals.org. This epigenetic modulation is a key aspect of this compound's mechanism of action.
This compound's impact on gene expression is particularly evident in its ability to modulate the balance between pro-apoptotic and anti-apoptotic genes, favoring the induction of cell death nih.govresearchgate.netresearchgate.net. Research has shown that this compound treatment leads to a decrease in the expression of anti-apoptotic genes, such as Bcl-2 and Bcl-xl nih.govresearchgate.netresearchgate.net. Conversely, it increases the expression of pro-apoptotic genes, including BAK, BAX, and Puma nih.govresearchgate.netresearchgate.net. In hepatocellular carcinoma cell lines (HepG2 and SMMC-7721), this compound significantly increased the mRNA levels of Bax and p53 genes in a dose-dependent manner, indicating activation of the mitochondrial p53 apoptosis pathway medchemexpress.com. The observed changes in the expression of these apoptosis-related genes induced by this compound can be ameliorated by pre-treatment with Z-VAD-FMK, a pan-caspase inhibitor, further confirming the caspase-dependent nature of this compound's apoptotic effects nih.govresearchgate.netresearchgate.net.
Table 3: Effects of this compound on Apoptosis-Related Gene Expression in HT-29 Cells
| Gene Type | Gene Name | Expression Change with this compound nih.govresearchgate.netresearchgate.net |
| Pro-apoptotic | BAK | Increased |
| Pro-apoptotic | BAX | Increased |
| Pro-apoptotic | Puma | Increased |
| Anti-apoptotic | Bcl-2 | Decreased |
| Anti-apoptotic | Bcl-xl | Decreased |
Table 4: this compound's Effect on c-FLIP Expression and Caspase-8 Activity
| Cell Line(s) | This compound Effect on c-FLIP Expression nih.govmedchemexpress.com | This compound Effect on Caspase-8 Activity nih.govmedchemexpress.com |
| HepG2, SMMC-7721 (HCC) | Significantly reduced | Enhanced |
| HT-29 (Colon Cancer) | Decreased | Activation (via extrinsic pathway) |
| PPC-1 (Prostate Cancer) | Repressed | Potentiated |
| 22Rv1, LNCaP (Prostate Cancer) | Downregulated (both isoforms) | Induced caspase-8-mediated apoptosis |
| MCF-7 (Breast Cancer) | Downregulated (c-FLIPL and c-FLIPS mRNA and protein) | Induced apoptosis |
Table 5: this compound's Sensitization to Anoikis
| Cell Line | This compound Concentration (µM) | Condition | Outcome (Relative Colony Count/Viability) researchgate.netresearchgate.net |
| PPC-1 | 60 | Suspension | Decreased viability (Anoikis induced) |
| PPC-1 | 60 + z-VAD-fmk | Suspension | Viability increased (Anoikis inhibited) |
| Wild-type E1A-transformed MEFs | 40 | Suspension | Viability decreased (Anoikis induced) |
| Caspase 8-deficient E1A-transformed MEFs | 40 | Suspension | Resistant to anoikis (Higher viability) |
This compound, also known as NS 41080, is a synthetic chemical compound recognized for its role as a selective histone deacetylase (HDAC) inhibitor. Its molecular formula is C11H14ClNO3. ontosight.ai this compound has garnered scientific interest due to its impact on cellular processes, particularly in the context of cancer research, by modulating epigenetic landscapes and inducing cellular stress. nih.govresearchgate.netnih.gov
This compound exerts its effects primarily through the inhibition of specific histone deacetylases. It selectively targets HDAC3, HDAC6, and HDAC8. medchemexpress.commedkoo.comapexbt.comtargetmol.comselleckchem.comarctomsci.comnih.gov The half-maximal inhibitory concentration (IC50) values for these enzymes demonstrate its selectivity: 16.9 μM for HDAC3, 2.47 μM for HDAC6, and 1.46 μM for HDAC8. medchemexpress.comapexbt.comtargetmol.comarctomsci.com This selective inhibition distinguishes this compound from pan-HDAC inhibitors. apexbt.com
The inhibition of HDACs by this compound leads to a range of downstream cellular effects, including the induction of apoptosis and the suppression of cell proliferation and colony formation in various cancer cell lines, such as human colon cancer (HT-29) and hepatocellular carcinoma (HepG2 and SMMC-7721) cells. nih.govresearchgate.netnih.govmedchemexpress.commedkoo.comarctomsci.comnih.gov
Table 1: this compound's Inhibitory Activity on HDAC Isoforms
| HDAC Isoform | IC50 (µM) | Reference |
| HDAC3 | 16.9 | medchemexpress.comapexbt.comtargetmol.comarctomsci.com |
| HDAC6 | 2.47 | medchemexpress.comapexbt.comtargetmol.comarctomsci.com |
| HDAC8 | 1.46 | medchemexpress.comapexbt.comtargetmol.comarctomsci.com |
| HDAC1 | >20 | apexbt.comtargetmol.com |
| HDAC2 | >20 | apexbt.comtargetmol.com |
| HDAC4 | No inhibition | targetmol.com |
| HDAC5 | No inhibition | targetmol.com |
| HDAC7 | No inhibition | targetmol.com |
| HDAC9 | No inhibition | targetmol.com |
| HDAC10 | No inhibition | targetmol.com |
Global Gene Expression Changes and Epigenetic Remodeling
A key consequence of HDAC inhibition by this compound is the alteration of global gene expression patterns and epigenetic remodeling. By inhibiting HDACs, this compound leads to an increase in histone acetylation levels, specifically acetylated histone H3 (Ac-H3) and acetylated histone H4 (Ac-H4). nih.govnih.govmedchemexpress.comarctomsci.comnih.gov This hyperacetylation of histones plays a crucial role in chromatin remodeling and transcriptional activation. nih.govsci-hub.se
Research has shown that this compound's impact on gene expression resembles changes observed after treatment with other HDAC inhibitors. nih.govaacrjournals.org For instance, in hepatocellular carcinoma cells, this compound suppresses HDAC3 expression, which in turn promotes the acetylation of histones H3 and H4. nih.govmedchemexpress.comarctomsci.comnih.gov The functional importance of this HDAC inhibition is highlighted by studies where the knockdown of HDAC3 alone was sufficient to induce apoptosis and histone H3 and H4 acetylation, mimicking the effects of this compound. nih.govnih.gov
The epigenetic changes induced by this compound can also influence the efficiency of gene editing tools, such as CRISPR-Cas9, in a chromatin context-dependent manner. Some studies indicate that this compound can enhance gene editing efficiency in certain euchromatic and H3K27me3-marked regions. nih.govbiorxiv.org
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Production
This compound has been shown to induce oxidative stress and increase the production of reactive oxygen species (ROS) in various cancer cells. nih.govresearchgate.netmdpi.comnih.gov In human colon cancer cells (HT-29), this compound significantly increased the accumulation of ROS, with levels approximately doubling after 24 hours of treatment. nih.gov This ROS production is partially derived from mitochondria, as evidenced by increased MitoSOX Red fluorescence intensity. nih.gov
The induction of oxidative stress by this compound is a significant mechanism contributing to its pro-apoptotic effects. nih.govresearchgate.netmdpi.comnih.gov Increased ROS levels can lead to DNA damage, indicated by phosphorylated H2AX immunostaining. nih.gov Furthermore, this compound treatment has been observed to decrease the expression of antioxidant enzymes such as catalase, SOD1, and SOD2, which are typically involved in mitigating ROS production. nih.gov Pre-treatment with antioxidants like γ-tocotrienol (GT3) can partially reduce this compound-induced ROS production and subsequently reverse its negative growth effects and apoptotic induction in cancer cells. nih.govresearchgate.netnih.govreferencecitationanalysis.com
Table 2: Effects of this compound on Oxidative Stress Markers in HT-29 Cells
| Marker | Effect of this compound Treatment (24h, 21 µM) | Observation | Reference |
| ROS Accumulation | Significantly increased (approx. 2-fold) | Measured by DCFDA probe and flow cytometry | nih.gov |
| MitoSOX Red | Increased (up to 1.5-fold) | Indicates mitochondrial ROS production | nih.gov |
| Catalase Expression | Decreased | Measured by Western blot | nih.gov |
| SOD1 Expression | Decreased | Measured by Western blot | nih.gov |
| SOD2 Expression | Decreased | Measured by Western blot | nih.gov |
| Phosphorylated H2AX | Increased | Indicates DNA damage | nih.gov |
Modulation of Other Cellular Pathways (e.g., Wnt/β-catenin Pathway, Autophagy)
A notable effect of this compound is the downregulation of c-FLIP (c-Fas-associated death domain-like interleukin-1-converting enzyme-like inhibitory protein) expression. nih.govmedchemexpress.commedkoo.comapexbt.comselleckchem.comarctomsci.comnih.govnih.govabmole.com c-FLIP is an anti-apoptotic protein that inhibits caspase-8 activation. nih.gov By reducing c-FLIP levels, this compound sensitizes cancer cells to death receptor-mediated apoptosis and anoikis (a form of programmed cell death induced by insufficient cell-matrix interactions). nih.govapexbt.comselleckchem.comnih.govabmole.com
While the provided search results primarily focus on apoptosis and oxidative stress, some broader implications of HDAC inhibitors, including their potential to influence pathways like Wnt/β-catenin or autophagy, are mentioned in the general context of epigenetic drugs. For instance, HDAC inhibitors are known to cause cell-cycle arrest and apoptosis, and can induce epigenetic changes that regulate these processes. sci-hub.se Additionally, some ROS-inducing agents, which this compound is, can induce autophagy. mdpi.com However, direct detailed research findings specifically linking this compound to the Wnt/β-catenin pathway or explicit autophagy modulation were not prominently detailed in the provided search results.
Table 3: Apoptosis-Related Gene Expression Changes Induced by this compound in HT-29 Cells
| Gene | Effect of this compound Treatment | Reference |
| BAK | Increased expression | nih.govresearchgate.net |
| BAX | Increased expression | nih.govresearchgate.net |
| Puma | Increased expression | nih.govresearchgate.net |
| Bcl-2 | Decreased expression | nih.govnih.govmedchemexpress.comarctomsci.comresearchgate.net |
| Bcl-xl | Decreased expression | nih.govresearchgate.net |
| Caspase-3 | Increased activity | nih.govnih.govmedchemexpress.comarctomsci.com |
| Caspase-8 | Increased activity | abmole.com |
| c-FLIP | Decreased expression | nih.govnih.govmedchemexpress.commedkoo.comapexbt.comselleckchem.comarctomsci.comnih.govnih.govabmole.com |
Preclinical Research and Efficacy Studies of Droxinostat in Disease Models
Oncological Applications
Hepatocellular Carcinoma (HCC) Research
Droxinostat has demonstrated inhibitory effects on HDAC3, HDAC6, and HDAC8. arctomsci.com Research in HCC has explored its impact on cancer cell lines and animal models. nih.gov Studies show that this compound can suppress the proliferation of HCC cell lines, such as SMMC-7721 and HepG2, and impede colony formation. researchgate.netnih.gov The mechanism of action appears to involve the induction of cancer cell death by activating the mitochondrial apoptotic pathway and reducing the expression of FLIP, a protein that inhibits apoptosis. nih.govnih.gov Furthermore, this compound has been observed to decrease the expression of HDAC3 and encourage the acetylation of histones H3 and H4. nih.gov
In laboratory studies, this compound has been shown to inhibit the proliferation and colony formation of HepG2 and SMMC-7721 human liver carcinoma cell lines. arctomsci.commedchemexpress.com The compound's effects are dose- and time-dependent, leading to a reduction in cell viability. medchemexpress.com
The apoptotic effects of this compound in these cell lines are mediated through several pathways. It has been found to downregulate the expression of the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio. arctomsci.com This shift promotes the activation of caspase-3 and PARP, key executioners of apoptosis. arctomsci.com Additionally, this compound has been shown to decrease the expression of FLIP and enhance the activity of caspase-8, further contributing to apoptosis. arctomsci.com The table below summarizes the key molecular effects observed in these cell lines.
Table 1: In Vitro Effects of this compound on HCC Cell Lines
| Cell Line | Effect | Molecular Changes |
|---|---|---|
| HepG2 | Inhibition of proliferation and colony formation | Dose- and time-dependent decrease in viability. medchemexpress.com |
| SMMC-7721 | Inhibition of proliferation and colony formation | Dose- and time-dependent decrease in viability. medchemexpress.com |
| HepG2 & SMMC-7721 | Induction of apoptosis | Decreased Bcl-2, increased Bax, increased Bax/Bcl-2 ratio, increased cleaved caspase-3, increased cleaved PARP, decreased FLIP, enhanced caspase-8 activity. arctomsci.com |
| HepG2 & SMMC-7721 | Histone Acetylation | Increased acetylation of histones H3 and H4. arctomsci.com |
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a common preclinical tool for evaluating potential cancer therapeutics. mdpi.com While specific in vivo xenograft data for this compound in HCC models was not detailed in the provided search results, the establishment of such models using cell lines like HepG2 is a standard method to assess the in vivo efficacy of compounds that show promise in vitro. researchgate.net These models allow for the evaluation of a drug's ability to inhibit tumor growth in a living organism. mdpi.com
In Vitro Anti-proliferative and Apoptotic Effects in HCC Cell Lines (e.g., HepG2, SMMC-7721)
Breast Cancer Research
Preclinical studies have also investigated the potential of this compound in breast cancer, particularly its ability to sensitize cancer cells to other therapeutic agents and its impact on cancer stem cells. biorxiv.orgselleckchem.com
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a naturally occurring protein that can induce apoptosis in cancer cells. However, many breast cancer cell lines are resistant to TRAIL. biorxiv.org Research has shown that HDAC inhibitors, including this compound, can sensitize breast cancer cells to TRAIL-induced apoptosis both in vitro and in xenograft models. biorxiv.org This sensitization is achieved, at least in part, by reducing the expression of c-FLIP, an inhibitor of the TRAIL signaling pathway. biorxiv.orgselleckchem.com In MCF-7 breast cancer cells, this compound has been shown to decrease the expression of both the long (c-FLIPL) and short (c-FLIPS) forms of c-FLIP, leading to reduced cell survival and increased apoptosis. selleckchem.comcardiff.ac.uk
Table 2: Sensitization to TRAIL by this compound in Breast Cancer Cells
| Cell Line | Effect of this compound | Mechanism |
|---|
Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that are believed to drive tumor initiation, growth, and metastasis. nih.gov There is evidence suggesting that HDAC inhibitors may have an impact on these cells. While specific studies detailing the effects of this compound on breast cancer stem cells were not found in the provided search results, the investigation of HDAC inhibitors in this context is an active area of research. scispace.com The development of therapies that can effectively target breast CSCs holds the potential to significantly improve patient outcomes. nih.gov
Sensitization to TRAIL in Breast Cancer Cell Lines
Prostate Cancer Research
Research into this compound's effects on prostate cancer has revealed its ability to sensitize cancer cells to programmed cell death and enhance the response to standard therapies.
This compound has been identified as a chemical sensitizer (B1316253) to death receptor stimuli. aacrjournals.org It has been shown to sensitize prostate cancer cell lines, such as PPC-1 and DU-145, to apoptosis induced by the death receptor ligands Fas ligand (FAS) and tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). aacrjournals.orgselleckchem.com The primary mechanism behind this sensitization is the downregulation of the expression of c-FLIP (cellular FLICE-like inhibitory protein), a key inhibitor of caspase-8 and the death receptor pathway. aacrjournals.orgselleckchem.com By reducing c-FLIP levels, this compound allows for the activation of caspase-8 and the subsequent execution of the apoptotic cascade upon engagement of the FAS or TRAIL receptors. selleckchem.com In PPC-1 cells cultured in suspension, this compound was found to sensitize cells to anoikis (a form of programmed cell death upon detachment from the extracellular matrix) by initially activating caspase-8, which then leads to the activation of the mitochondrial apoptotic pathway. selleckchem.com
Androgen receptor (AR) signaling is a critical driver of prostate cancer growth, and therapies targeting this pathway are a cornerstone of treatment. cancer.orgjournalononcology.orgfrontiersin.org However, resistance often develops. frontiersin.org Studies have investigated this compound's ability to modulate the response to AR-targeted therapies. Histone deacetylase inhibitors, including this compound, have been found to down-regulate the expression of c-FLIP in androgen-dependent prostate cancer cells. nih.govnih.gov This reduction in c-FLIP potentiates the apoptotic effects of the anti-androgen drug bicalutamide (B1683754). nih.govnih.gov
In androgen-dependent prostate cancer cell lines 22Rv1 and LNCaP, this compound treatment repressed c-FLIP expression and induced apoptosis, as evidenced by PARP cleavage. nih.gov While bicalutamide alone was not effective, combining it with this compound led to a significant increase in apoptosis in both 22Rv1 and LNCaP cells. nih.gov The most substantial repression of c-FLIP was observed with the combined treatment, suggesting that targeting c-FLIP with this compound could be a strategy to overcome resistance to AR-targeted therapies. nih.govnih.gov This highlights c-FLIP as a key factor in reducing the efficacy of AR-targeted treatments and maintaining cancer cell viability. nih.govnih.gov
Sensitization to Death Receptor Ligands (FAS, TRAIL)
Colon Cancer Research
In colon cancer models, this compound has demonstrated direct anti-tumor effects by inhibiting growth and inducing a specific form of apoptotic cell death.
Studies using the HT-29 human colon cancer cell line have shown that this compound effectively inhibits cell growth and the ability of these cells to form colonies. nih.govnih.govsigmaaldrich.com This inhibitory effect is a direct consequence of the compound's ability to induce programmed cell death. nih.gov Research indicates that this compound's impact on the viability of colon cancer cells is significant, positioning it as a compound with potential therapeutic value for this cancer type. nih.govscispace.com
| Endpoint | Observation | Reference |
|---|---|---|
| Cell Growth | Effectively inhibited | nih.govnih.gov |
| Colony-Forming Ability | Effectively inhibited | nih.govnih.gov |
The mechanism by which this compound kills colon cancer cells involves the induction of apoptosis through the generation of oxidative stress. nih.govnih.gov Treatment of HT-29 cells with this compound leads to a significant increase in the production of reactive oxygen species (ROS). nih.gov This accumulation of ROS, a state of oxidative stress, is a key trigger for the subsequent apoptotic process. nih.govmdpi.com
The induced apoptosis was confirmed by annexin (B1180172) V and PI staining, which showed a significant increase in apoptotic cells after treatment. nih.gov For instance, treatment with 21 μM of this compound resulted in apoptosis in up to 32.75% of cells after 24 hours. nih.gov Mechanistically, this compound treatment led to an increased expression of pro-apoptotic proteins like BAK and BAX, and a decreased expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xl. nih.gov
The link between oxidative stress and apoptosis was further established in experiments using antioxidants. The antioxidant γ-tocotrienol (GT3) was able to significantly decrease the ROS production induced by this compound and, consequently, reduce the levels of cellular apoptosis. nih.govnih.gov Conversely, inhibiting apoptosis with the pan-caspase inhibitor Z-VAD-FMK partially reduced the this compound-induced ROS production. nih.gov These findings strongly suggest that this compound's anti-cancer effects in colon cancer cells are mediated through a pathway involving the induction of oxidative stress which, in turn, leads to apoptotic cell death. nih.govsigmaaldrich.comresearchgate.net
| Parameter | Effect of this compound Treatment | Reference |
|---|---|---|
| Reactive Oxygen Species (ROS) | Significantly increased (around two-fold at 24h) | nih.gov |
| Apoptosis Rate (21 µM this compound) | ~21% at 12h; ~33% at 24h | nih.gov |
| BAK, BAX, Puma Expression | Increased | nih.gov |
| Bcl-2, Bcl-xl Expression | Decreased | nih.gov |
Inhibition of Cell Growth and Colony Formation
Efficacy in Other Cancer Cell Lines (e.g., PPC-1, T47D, DU-145, OVCAR-3)
The activity of this compound extends beyond prostate and colon cancer models. It has been shown to sensitize a range of other cancer cell lines to apoptosis. selleckchem.com These include the prostate cancer lines PPC-1 and DU-145, the breast cancer cell line T47D, and the ovarian cancer cell line OVCAR-3. selleckchem.comresearchgate.net this compound sensitizes these cells to anoikis or to apoptosis induced by the FAS-activating antibody CH-11. selleckchem.com Furthermore, this compound has been shown to increase the acetylation of histone H3 and H4 in PPC-1, OVCAR-3, and T47D cells, which is consistent with its function as a histone deacetylase inhibitor. caymanchem.com
| Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|
| PPC-1 | Prostate | Sensitization to FAS/TRAIL-induced apoptosis and anoikis; Increased histone acetylation | aacrjournals.orgselleckchem.comcaymanchem.com |
| DU-145 | Prostate | Sensitization to FAS/TRAIL-induced apoptosis and anoikis | aacrjournals.orgselleckchem.com |
| T47D | Breast | Sensitization to anoikis; Increased histone acetylation | selleckchem.comcaymanchem.com |
| OVCAR-3 | Ovarian | Sensitization to FAS/TRAIL-induced apoptosis and anoikis; Increased histone acetylation | aacrjournals.orgselleckchem.comcaymanchem.com |
Non-Oncological Therapeutic Explorations
While the primary focus of this compound research has been in oncology, its mechanism of action as a histone deacetylase (HDAC) inhibitor has prompted investigations into its potential therapeutic applications in other pathological conditions. One notable area of non-oncological research involves its effects on human amniotic epithelial cells and the regulation of matrix metalloproteinases (MMPs), which are implicated in the premature rupture of membranes during pregnancy.
Effects on Human Amniotic Epithelial Cells and Matrix Metalloproteinases in Premature Rupture of Membranes
Premature rupture of membranes (PROM) is a significant cause of preterm births and is associated with increased perinatal morbidity and mortality. phcogj.comd-nb.info The degradation of the extracellular matrix of the fetal membranes is a key process in PROM, and matrix metalloproteinases (MMPs) are known to play a crucial role in this degradation. phcogj.comimrpress.commedsci.org Specifically, MMP-2 and MMP-9 are highly expressed in cases of preterm premature rupture of membranes (PPROM). researchgate.netnih.gov
The regulation of MMP expression is complex, and evidence suggests that histone deacetylases (HDACs) are involved. nih.gov Histone modification is a critical factor in various diseases, and the acetylation of histones can influence gene expression. nih.govnih.gov Research has explored the link between histone acetylation, MMPs, and PROM. nih.gov
In vitro studies using human amniotic epithelial cells have demonstrated that this compound can modulate the activity of HDACs and subsequently affect the expression of MMPs. nih.govnih.gov
Detailed Research Findings:
A study investigating the link between histone acetylation and MMPs in the context of PROM yielded significant findings regarding this compound's effects. nih.govnih.gov The study analyzed fetal membranes from three groups: preterm-PROM (PPROM), term-PROM (TPROM), and full-term labor (FTL). nih.gov It was observed that the activities of MMP2 and MMP9 were elevated in PPROM. researchgate.netnih.gov
In vitro experiments on human amniotic epithelial cells revealed that a 5 µM concentration of this compound selectively influenced HDAC levels, leading to the acetylation of specific histone residues, namely H4K5 and H4K8. nih.gov This action resulted in a decrease in the expression levels of both MMP2 and MMP9. researchgate.netnih.gov Furthermore, this compound was found to significantly reduce the expression of HDAC6, and to a lesser extent, HDAC3 and HDAC8. nih.gov
The research also explored the impact of this compound on the functional behavior of human amniotic epithelial cells. The study reported that the HDAC inhibitor reduced cell viability, as well as the invasion and migration capabilities of these cells, as demonstrated in transwell assays. nih.govnih.gov
These preclinical findings suggest a potential role for the modulation of histone acetylation by this compound in mitigating the processes that lead to the premature rupture of membranes.
Interactive Data Table: Effects of this compound on Human Amniotic Epithelial Cells
| Parameter | Condition | Observation | Reference |
| MMP2 & MMP9 Expression | PPROM Fetal Membranes | Increased activity | nih.gov, researchgate.net |
| HDAC & Histone Acetylation | Human Amniotic Epithelial Cells treated with 5 µM this compound | Decreased HDAC levels, induced acetylation of H4K5 and H4K8 | nih.gov |
| MMP2 & MMP9 Expression | Human Amniotic Epithelial Cells treated with 5 µM this compound | Decreased expression levels | nih.gov |
| HDAC Isoform Expression | Human Amniotic Epithelial Cells treated with 5 µM this compound | Significantly decreased HDAC6 expression | nih.gov |
| Cell Function | Human Amniotic Epithelial Cells treated with this compound | Reduced cell viability, invasion, and migration | nih.gov, nih.gov |
Pharmacological Interactions and Combination Therapy Strategies with Droxinostat
Synergy with Death Receptor Ligands (e.g., TRAIL)
Droxinostat has been identified as a chemical sensitizer (B1316253) to death receptor stimuli, including Fas ligand (FasL) and TNF-related apoptosis-inducing ligand (TRAIL). aacrjournals.orgresearchgate.net The primary mechanism for this sensitization is the downregulation of the anti-apoptotic protein c-FLIP (cellular FLICE-like inhibitory protein), a key inhibitor of caspase-8. nih.govresearchgate.net By reducing c-FLIP expression, this compound allows for more efficient activation of the extrinsic apoptosis pathway initiated by death receptor ligands. aacrjournals.orgresearchgate.net
Research demonstrates that this compound sensitizes a range of cancer cell lines to apoptosis induced by TRAIL or an activating FAS antibody. selleckchem.comaacrjournals.org This effect is linked to its selective inhibition of HDAC3, HDAC6, and HDAC8. aacrjournals.orgnih.gov The sensitization is not universal across all cell types, suggesting that the pattern of HDAC inhibition required to enhance death ligand sensitivity may be context-dependent. aacrjournals.org For instance, in breast cancer stem cells, silencing c-FLIP with this compound sensitized them to the effects of TRAIL. mdpi.com
Table 1: this compound's Synergistic Effects with Death Receptor Ligands
| Cell Line | Combination Agent | Key Research Finding | Reference |
|---|---|---|---|
| PPC-1 (Prostate Cancer) | FAS, TRAIL | Sensitized cells to FAS and TRAIL by decreasing c-FLIP expression. | aacrjournals.orgselleckchem.com |
| OVCAR-3 (Ovarian Cancer) | TRAIL | Sensitized cells to TRAIL-induced apoptosis. | selleckchem.com |
| T47D (Breast Cancer) | TRAIL | Showed sensitization to apoptosis. | selleckchem.com |
| PC-3 (Prostate Cancer) | TRAIL | Demonstrated sensitization to anoikis or apoptosis. | selleckchem.com |
| DU-145 (Prostate Cancer) | TRAIL | Sensitized cells to TRAIL-induced apoptosis. | selleckchem.com |
| Breast Cancer Stem Cells | TRAIL | Inhibition of c-FLIP by this compound sensitized these cells to TRAIL-mediated effects, reducing tumor bulk and metastasis. | mdpi.com |
Combination with Conventional Chemotherapeutic Agents (e.g., Paclitaxel (B517696), Gemcitabine)
The rationale for combining HDAC inhibitors with conventional cytotoxic agents is based on the potential for synergistic anti-tumor activity. While specific preclinical studies detailing the combination of this compound with paclitaxel or gemcitabine (B846) are not extensively available in the provided search results, the broader class of HDAC inhibitors has shown promise in this area. For example, the HDAC inhibitor panobinostat (B1684620) has demonstrated significant synergy with gemcitabine and paclitaxel in ovarian cancer cell lines. nih.gov Such combinations are thought to work by altering chromatin structure, thereby making DNA more accessible to damage by chemotherapeutic drugs, or by modulating the expression of proteins involved in cell cycle control and apoptosis. nih.gov The use of chemosensitizers, including dietary agents and other compounds, aims to overcome tumor resistance to conventional drugs by modulating various cell signaling pathways. wisdomlib.org
Combination with Targeted Therapies (e.g., Bicalutamide (B1683754) for AR-targeted therapy, Sorafenib)
This compound shows significant potential when combined with targeted therapies, enhancing their efficacy and overcoming resistance mechanisms.
Bicalutamide: In prostate cancer, resistance to androgen receptor (AR)-targeted therapies like bicalutamide is a major clinical challenge. nih.gov Elevated expression of the anti-apoptotic protein c-FLIP is a mechanism that antagonizes the therapeutic response to AR-targeted treatments. nih.govqut.edu.au this compound has been shown to downregulate c-FLIP expression, induce caspase-mediated apoptosis, and increase the sensitivity of prostate cancer cells to bicalutamide. nih.govnih.gov In vitro studies on 22Rv1 and LNCaP prostate cancer cells demonstrated that the combination of this compound and bicalutamide led to a statistically significant increase in apoptosis compared to either agent alone. nih.gov This suggests that combining an HDAC inhibitor like this compound with androgen deprivation therapy could be an effective strategy in early-stage prostate cancer. nih.govnih.gov
Sorafenib (B1663141): The combination of the multi-kinase inhibitor Sorafenib with HDAC inhibitors is another area of investigation. google.com Studies with the HDAC inhibitor Vorinostat (B1683920) have shown that it synergizes with Sorafenib to kill tumor cells by suppressing c-FLIP and activating the CD95 death receptor pathway. nih.gov Given that this compound also targets c-FLIP, a similar synergistic mechanism could be anticipated. Combination therapy with Sorafenib and HDAC inhibitors has been noted as a potential strategy for human hepatoma cells. wjgnet.comresearchgate.net For instance, combining sorafenib with doxorubicin (B1662922) has been shown to be tolerated and effective in advanced hepatocellular carcinoma (HCC). nih.gov
Table 2: this compound in Combination with Targeted Therapies
| Cancer Type | Combination Agent | Mechanism of Synergy | Observed Outcome | Reference |
|---|---|---|---|---|
| Prostate Cancer | Bicalutamide | Downregulation of c-FLIP, an inhibitor of apoptosis that is elevated in castrate-resistant prostate cancer. | Increased sensitivity to bicalutamide and enhanced apoptosis in LNCaP and 22Rv1 cells. | nih.govnih.gov |
| Hepatocellular Carcinoma (HCC) | Sorafenib (by rationale) | Potential for c-FLIP suppression and activation of extrinsic apoptosis, based on synergy seen with other HDAC inhibitors. | Synergistic cell killing and enhanced apoptosis are hypothesized based on data from similar combinations. | nih.govwjgnet.comresearchgate.net |
Combined Epigenetic Modalities
Combining different classes of epigenetic drugs, such as HDAC inhibitors and DNA methyltransferase (DNMT) inhibitors, represents a rational therapeutic strategy. nih.gov These two systems of epigenetic regulation are often co-dependent in silencing tumor suppressor genes. nih.govmdpi.com Treatment with a DNMT inhibitor (e.g., Azacytidine, Decitabine) can demethylate and prime a gene for re-expression, while an HDAC inhibitor like this compound can relax the chromatin structure, making it accessible to the transcriptional machinery. nih.govmdpi.com
This dual approach can lead to a synergistic reactivation of silenced tumor suppressor genes. nih.gov Furthermore, combining these epigenetic therapies can modulate the tumor microenvironment and enhance anti-tumor immune responses. frontiersin.orgdovepress.com For instance, treatment with DNMT and HDAC inhibitors can upregulate the expression of immune checkpoint molecules like PD-L1, potentially increasing the efficacy of immunotherapy. frontiersin.org While specific studies on this compound combined with a particular DNMT inhibitor were not detailed in the search results, the principle is well-established within the field of epigenetic therapy for cancer. nih.govmdpi.com
Table 3: Rationale for Combined Epigenetic Therapy with this compound
| Epigenetic Drug Class | Example Agents | Rationale for Combination with this compound (HDACi) | Potential Therapeutic Effect | Reference |
|---|---|---|---|---|
| DNA Methyltransferase (DNMT) Inhibitors | Azacytidine, Decitabine | Synergistic reactivation of epigenetically silenced tumor suppressor genes. DNMT inhibitors reverse DNA hypermethylation, while HDAC inhibitors remodel chromatin for transcription. | Enhanced anti-tumor activity, potential to overcome drug resistance, and increased tumor immunogenicity. | nih.govfrontiersin.orgdovepress.com |
Research Methodologies and Advanced Techniques Employed in Droxinostat Studies
In Vitro Cell Culture Models and Assays
In vitro studies using cultured cancer cell lines are fundamental to characterizing the effects of Droxinostat. These models allow for controlled experiments to dissect the compound's mechanisms of action.
To quantify the impact of this compound on cancer cell growth, researchers employ various cell proliferation and viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method. sigmaaldrich.combiotium.com In this assay, metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells. sigmaaldrich.combiotium.com Studies have shown that this compound inhibits the proliferation of hepatocellular carcinoma (HCC) cell lines, such as HepG2 and SMMC-7721, in a time- and dose-dependent manner as measured by the MTT assay. nih.govnih.gov
Real-time cell viability analysis systems offer a dynamic view of cell proliferation. nih.govnih.gov These systems measure impedance changes on a microelectronic sensor plate as cells attach and proliferate, providing continuous monitoring of cell number and health. This method has also been used to confirm the inhibitory effect of this compound on the proliferation of HepG2 and SMMC-7721 cells. nih.gov
| Assay Type | Principle | Cell Lines Tested with this compound | Observed Effect of this compound |
|---|---|---|---|
| MTT Assay | Metabolic reduction of tetrazolium salt to colored formazan by viable cells. sigmaaldrich.combiotium.com | HepG2, SMMC-7721 nih.govnih.gov | Inhibited cell proliferation in a time- and dose-dependent manner. nih.govnih.gov |
| Real-time Cell Viability Analysis | Continuous measurement of electrical impedance changes caused by adherent cells. nih.gov | HepG2, SMMC-7721 nih.gov | Inhibited cell proliferation. nih.gov |
A key mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. Several techniques are used to detect and quantify apoptosis in this compound-treated cells.
Flow Cytometry for Annexin (B1180172) V/PI Staining: This is a common method to differentiate between healthy, apoptotic, and necrotic cells. nih.govvazymeglobal.combiolegend.com During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. biolegend.comlumiprobe.com Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (like FITC or APC) and can identify these early apoptotic cells. vazymeglobal.combiolegend.comlumiprobe.com Propidium iodide (PI), a fluorescent nucleic acid dye, is unable to cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells, where it stains the nucleus. vazymeglobal.combiolegend.com Using flow cytometry, cells can be sorted into four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). nih.govvazymeglobal.com This method has been used to demonstrate that this compound induces apoptosis in HCC cell lines. nih.govnih.gov
Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis. Assays that measure the activity of key caspases, such as caspase-3, caspase-7, and caspase-8, provide direct evidence of apoptosis induction. nih.gov Studies have shown that this compound treatment leads to the activation of caspase-8 and caspase-3/7 in prostate cancer cells. nih.gov In HCC cells, this compound has been found to increase the levels of cleaved caspase-3, an active form of the enzyme. medchemexpress.com
PARP Cleavage Detection: Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. mesoscale.com During apoptosis, PARP is cleaved by activated caspase-3, rendering it inactive. mesoscale.commesoscale.com The detection of cleaved PARP by techniques like Western blotting is a well-established marker of apoptosis. biorxiv.org Research has demonstrated that this compound treatment leads to an increase in cleaved PARP protein expression in HepG2 cells, further confirming its pro-apoptotic activity. nih.govmedchemexpress.com
| Apoptosis Detection Method | Principle | Cell Lines Tested with this compound | Key Findings with this compound |
|---|---|---|---|
| Flow Cytometry (Annexin V/PI Staining) | Detects externalized phosphatidylserine (Annexin V) and membrane integrity (PI) to distinguish apoptotic stages. nih.govvazymeglobal.combiolegend.com | HepG2, SMMC-7721, 22Rv1, LNCaP nih.govnih.govnih.gov | Dose-dependently increased apoptosis. nih.govmedchemexpress.com |
| Caspase Activity Assays | Measures the enzymatic activity of key apoptotic proteases. nih.gov | 22Rv1, LNCaP, HepG2, SMMC-7721 nih.govmedchemexpress.com | Induced caspase-8 and caspase-3/7-mediated apoptosis. nih.gov Enhanced caspase 8 activity. medchemexpress.com |
| PARP Cleavage Detection | Identifies the cleavage of PARP by active caspases, a hallmark of apoptosis. mesoscale.commesoscale.com | HepG2, 22Rv1, LNCaP nih.govmedchemexpress.com | Increased expression of cleaved PARP protein. nih.govmedchemexpress.com |
The colony formation assay is a long-term in vitro assay that assesses the ability of single cells to undergo sufficient proliferation to form a colony (typically defined as a cluster of at least 50 cells). This assay measures the cytotoxic and cytostatic effects of a compound over a longer period than proliferation assays. This compound has been shown to significantly inhibit the colony-forming ability of HCC cell lines HepG2 and SMMC-7721, indicating its potential to suppress long-term cancer cell survival and repopulation. nih.govmedchemexpress.comcaymanchem.com
Apoptosis Detection Methods (e.g., Flow Cytometry for Annexin V/PI Staining, Caspase Activity Assays, PARP Cleavage Detection)
Molecular Biology Techniques
To elucidate the molecular pathways affected by this compound, a range of molecular biology techniques are utilized.
Understanding how this compound alters gene expression is crucial to understanding its mechanism of action.
Microarray Analysis: This high-throughput technique allows for the simultaneous measurement of the expression levels of thousands of genes. cd-genomics.comnumberanalytics.com While specific microarray data for this compound is not detailed in the provided context, this technology is a powerful tool for generating comprehensive gene expression profiles to identify novel targets and pathways affected by a compound. cd-genomics.comnih.gov
Quantitative PCR (qPCR): Also known as real-time PCR, qPCR is a highly sensitive and specific method for quantifying the expression of specific genes. cd-genomics.comthermofisher.com It is often used to validate findings from microarray studies or to investigate the expression of candidate genes. thermofisher.combio-rad.com In studies with this compound, qPCR has been used to show that the compound can significantly increase the mRNA levels of pro-apoptotic genes like Bax and p53 in HepG2 and SMMC-7721 cells in a dose-dependent manner. medchemexpress.com
Western Blot: This widely used technique allows for the detection and semi-quantification of specific proteins in a sample. bio-rad.com It is instrumental in studying the effects of this compound on protein expression and post-translational modifications.
Histone Acetylation: As a histone deacetylase (HDAC) inhibitor, a primary mechanism of this compound is to increase the acetylation of histones. nih.govcaymanchem.com Western blot analysis using antibodies specific for acetylated forms of histones (e.g., acetyl-H3 and acetyl-H4) has demonstrated that this compound significantly enhances the expression of these markers in a dose-dependent manner in cell lines such as HepG2 and SMMC-7721. nih.govmedchemexpress.com This technique has also been used to show that this compound can suppress the expression of HDAC3. nih.govmedchemexpress.com
FLIP (FLICE-inhibitory protein): FLIP is a key anti-apoptotic protein that inhibits caspase-8 activation. nih.govselleckchem.com Western blot analysis has shown that this compound downregulates the expression of FLIP in various cancer cell lines, including HCC and prostate cancer cells. nih.govmedchemexpress.comselleckchem.com This downregulation sensitizes cells to apoptosis.
Caspase Proteins: As mentioned earlier, Western blotting is used to detect the cleavage of caspases and their substrate, PARP, providing strong evidence for the induction of apoptosis. nih.govmedchemexpress.com
| Molecular Target | Technique | Cell Lines Studied | Observed Effect of this compound |
|---|---|---|---|
| Histone H3 and H4 Acetylation | Western Blot | HepG2, SMMC-7721, PPC-1, OVCAR3, U937, HT-29, T47D nih.govmedchemexpress.comcaymanchem.com | Significantly increased acetylation. medchemexpress.comcaymanchem.com |
| HDAC3 Expression | Western Blot | HepG2, SMMC-7721 nih.govmedchemexpress.com | Significantly decreased expression in a dose-dependent manner. medchemexpress.com |
| FLIP Expression | Western Blot | HepG2, SMMC-7721, PPC-1 medchemexpress.comselleckchem.com | Reduced expression. medchemexpress.comselleckchem.com |
| Cleaved Caspase-3 | Western Blot | HepG2 medchemexpress.com | Upregulated protein levels. medchemexpress.com |
| Cleaved PARP | Western Blot | HepG2 medchemexpress.com | Increased expression in a dose-dependent manner. medchemexpress.com |
| Bax and p53 mRNA | Quantitative PCR (qPCR) | HepG2, SMMC-7721 medchemexpress.com | Significantly increased mRNA levels in a dose-dependent manner. medchemexpress.com |
siRNA-mediated Gene Knockdown Studies (e.g., HDAC3, c-FLIP)
Small interfering RNA (siRNA) has been a critical tool for validating the molecular targets of this compound and understanding its functional consequences. By selectively silencing the expression of specific genes, researchers can determine if the effects of this compound are directly attributable to the inhibition of those gene products.
Studies in hepatocellular carcinoma (HCC) cell lines, such as HepG2 and SMMC-7721, have utilized this approach to confirm the role of Histone Deacetylase 3 (HDAC3) in this compound-induced apoptosis. nih.gov When HDAC3 expression was significantly reduced via siRNA transfection, the researchers observed a marked increase in the apoptotic rate and upregulation of apoptosis markers like cleaved PARP and cleaved caspase 3. nih.gov This outcome mirrored the effects of this compound treatment, providing strong evidence that this compound exerts its anticancer effects, at least in part, by suppressing HDAC3. nih.gov
Similarly, siRNA-mediated knockdown of c-FLIP (cellular FLICE-like inhibitory protein), a key anti-apoptotic protein, has been employed in prostate cancer research. nih.gov In androgen-dependent prostate cancer cell lines (LNCaP and 22Rv1), silencing c-FLIP with siRNA not only induced spontaneous apoptosis but also significantly enhanced the cells' sensitivity to the androgen receptor antagonist, bicalutamide (B1683754). nih.gov This research demonstrated that this compound's ability to down-regulate c-FLIP is a key mechanism by which it potentiates apoptosis. nih.govnih.gov The use of splice form-selective siRNA oligonucleotides further specified that the two predominant human isoforms of c-FLIP are equally important in regulating the survival of prostate cancer cells. nih.gov
Table 1: Summary of siRNA-mediated Gene Knockdown Findings in this compound-related Studies
| Gene Target | Cell Line(s) | Key Finding | Implication for this compound's Mechanism |
|---|---|---|---|
| HDAC3 | HepG2, SMMC-7721 (Hepatocellular Carcinoma) | Knockdown significantly increased apoptosis and expression of cleaved caspase 3. nih.gov | Supports that HDAC3 suppression is a primary mechanism of this compound-induced cell death in HCC. nih.gov |
| c-FLIP | LNCaP, 22Rv1 (Prostate Cancer) | Knockdown induced spontaneous apoptosis and increased sensitivity to bicalutamide. nih.gov | Confirms that c-FLIP downregulation, an effect of this compound, is crucial for promoting apoptosis in prostate cancer cells. nih.gov |
In Silico Approaches and Computational Modeling
Computational methods have been instrumental in identifying this compound's targets and simulating its molecular interactions, offering insights that complement experimental data.
In silico techniques, particularly molecular docking, have been used to predict and analyze the binding of this compound to its target proteins. nih.govresearchgate.net Virtual screening of compound libraries against specific protein targets is a common strategy in drug discovery to identify potential inhibitors. nih.gov In the case of this compound, molecular docking studies were performed to explore its interaction with the binding pocket of HDAC8. researchgate.netresearchgate.net Using programs like FlexX, a virtual model of HDAC8 was constructed based on its known crystal structure, and the docking of this compound into the active site was simulated. researchgate.net These studies have been used to compare this compound's binding affinity to that of other potential HDAC8 inhibitors, establishing it as a reference compound in virtual screening campaigns. nih.govresearchgate.net
Molecular dynamics (MD) simulations provide a computational lens to view the dynamic behavior of molecules and atoms over time. ebsco.comarxiv.org This technique has been applied to study the stability of the complex formed between this compound and its target enzymes. For instance, long-run MD simulations (up to 500 nanoseconds) have been used to evaluate the interaction between this compound and HDAC8. nih.govresearchgate.net Such simulations analyze structural deviations, compactness, and hydrogen bond patterns to confirm that the ligand-protein complex remains stable, reinforcing the findings from static molecular docking. nih.govresearchgate.netnih.gov These computational studies provide a detailed, atom-level understanding of how this compound engages with its targets, complementing the biochemical and cell-based assays. ebsco.com
The Connectivity Map (CMap) is a powerful, data-driven approach that connects drugs, genes, and disease states by comparing their gene expression signatures. nih.govmdpi.com This methodology was pivotal in uncovering the mechanism of action for this compound. researchgate.net Initially identified in a screen for molecules that sensitize cancer cells to death receptor ligands by downregulating c-FLIP, its direct molecular targets were unknown. researchgate.net
To identify these targets, researchers treated cells with this compound and analyzed the resulting changes in gene expression. researchgate.net This expression signature was then used to query the CMap database, a vast repository of gene expression profiles from cells treated with various small molecules of known function. nih.govbiorxiv.org The analysis revealed a strong correlation between the gene expression profile induced by this compound and the profiles produced by known HDAC inhibitors, such as vorinostat (B1683920) and trichostatin A. nih.govresearchgate.net This key finding led to the hypothesis, later confirmed experimentally, that this compound functions as an HDAC inhibitor, selectively targeting HDAC3, HDAC6, and HDAC8. nih.govresearchgate.net
Table 2: Overview of In Silico Methodologies in this compound Research
| Methodology | Target/Application | Key Finding/Purpose |
|---|---|---|
| Virtual Screening & Docking | HDAC8 | Modeled the binding interaction of this compound in the HDAC8 active site; used as a reference inhibitor. nih.govresearchgate.net |
| Molecular Dynamics (MD) Simulations | HDAC8-Droxinostat Complex | Assessed the structural stability and dynamics of the ligand-protein interaction over time. nih.govresearchgate.net |
| Connectivity Map (CMap) | Mechanism of Action Identification | Matched this compound's gene expression signature to known HDAC inhibitors, revealing its primary mechanism. nih.govresearchgate.net |
Molecular Dynamics Simulations
In Vivo Animal Models (e.g., Xenograft Models)
To assess the therapeutic potential of this compound in a living organism, researchers have utilized in vivo animal models, particularly xenografts. nih.gov Xenograft models, created by implanting human cancer cells or patient-derived tumor tissue into immunodeficient mice, are a cornerstone of preclinical cancer research. nih.govoatext.comdovepress.com
In the context of this compound, a mouse model of metastatic prostate cancer was used to evaluate its effects on tumor formation. researchgate.net Because this compound was shown to sensitize cancer cells to anoikis (a form of programmed cell death that occurs when cells detach from the extracellular matrix), it was hypothesized that it could prevent metastasis. This was tested in an in vivo model, which demonstrated that this compound could prevent distant tumor formation, highlighting its potential as an anti-metastatic agent. researchgate.net Such patient-derived xenograft (PDX) models are considered highly valuable as they can recapitulate the molecular and histological features of human tumors, making them predictive models for evaluating drug efficacy. nih.govub.edu
Future Directions and Translational Research Potential of Droxinostat
Development of Next-Generation Droxinostat Analogues with Enhanced Selectivity and Potency
The development of new this compound analogues is a key area of research, focusing on improving its effectiveness and precision. The goal is to create derivatives with stronger inhibitory action against specific HDAC enzymes, particularly HDAC6 and HDAC8, while minimizing effects on other HDACs to reduce potential side effects. nih.govselleckchem.com
Research efforts are geared towards synthesizing and evaluating novel chemical structures that can bind more effectively to the target enzymes. For example, modifications to the part of the molecule that binds to zinc, the linker, and the cap group can significantly impact how well the drug works and how selective it is. By creating and testing these new versions, researchers hope to develop more powerful and targeted treatments for diseases like cancer. nih.gov
Identification of Predictive Biomarkers for this compound Response
A significant hurdle in the clinical application of HDAC inhibitors is the identification of patients who are most likely to respond to treatment. pnas.orgaacrjournals.org The identification of reliable biomarkers is crucial for tailoring treatment to individual patients, a concept known as personalized medicine. pnas.org
Research has shown that the expression levels of certain proteins, such as HR23B, may predict how sensitive a tumor is to HDAC inhibitors. pnas.orgpnas.org In some types of cancer, like cutaneous T-cell lymphoma, higher levels of HR23B have been linked to a better clinical response to these drugs. pnas.orgpnas.org Additionally, the acetylation status of histones, particularly H3 and H4, is being explored as a direct indicator of the drug's effect within the tumor. ddtjournal.com Future research will likely focus on validating these and discovering new biomarkers to guide the use of this compound in clinical settings.
Strategies to Overcome Intrinsic and Acquired Resistance to Apoptosis
A major challenge in cancer therapy is the development of resistance to drugs that induce apoptosis, or programmed cell death. nih.govmdpi.com Tumors can develop resistance through various mechanisms, including the overexpression of anti-apoptotic proteins like Bcl-2 and Mcl-1, or the downregulation of pro-apoptotic proteins. mdpi.com
This compound has been shown to sensitize cancer cells to apoptosis-inducing agents by downregulating the expression of FLIP, a protein that inhibits apoptosis. nih.govnih.gov One promising strategy to overcome resistance is to use this compound in combination with other drugs that target different components of the apoptosis pathway. For instance, combining this compound with proteasome inhibitors has been shown to be effective in overcoming resistance in some cancer models. researchgate.net Further research is needed to explore other combination therapies and to understand the molecular mechanisms that lead to resistance. nih.gov
Further Investigation in Novel Therapeutic Areas and Disease Indications
While the primary focus of this compound research has been on cancer, its mechanism of action suggests potential applications in other diseases. scbt.commdpi.com The ability of HDAC inhibitors to modulate gene expression makes them attractive candidates for a variety of conditions.
Recent studies have suggested that this compound may have therapeutic potential in non-cancerous conditions such as osteoarthritis and primary Sjögren's syndrome. mdpi.comnih.gov In the case of osteoarthritis, this compound was identified as a potential therapeutic compound through a connectivity map analysis. mdpi.com Similarly, for primary Sjögren's syndrome, a transcriptomic approach identified this compound as a potential new drug candidate. nih.gov Further investigation into these and other inflammatory and fibrotic diseases could expand the therapeutic utility of this compound. mdpi.com
Optimization of this compound Integration into Multimodal Therapy Regimens
To maximize the therapeutic benefit of this compound, it is likely that it will be used in combination with other cancer treatments. mdpi.com The integration of this compound into multimodal therapy regimens requires careful optimization to enhance efficacy and minimize toxicity.
This compound has been shown to work synergistically with other anticancer agents, including death receptor ligands like TRAIL. nih.govresearchgate.net Combining this compound with conventional chemotherapy or targeted therapies could be a powerful strategy to overcome drug resistance and improve patient outcomes. mdpi.com Future clinical trials will be essential to determine the optimal drug combinations, scheduling, and patient populations for these multimodal approaches.
Repurposing Potential for Other Diseases Beyond Cancer (e.g., Neuropathological Conditions)
Drug repurposing, the process of finding new uses for existing drugs, offers a promising and efficient avenue for therapeutic development. scienceopen.comfrontiersin.org this compound's role as an HDAC inhibitor suggests it may have applications beyond oncology, particularly in neuropathological conditions where HDAC dysregulation is implicated. scbt.comresearchgate.net
Studies have shown that HDAC inhibitors can have neuroprotective effects, and this compound is being investigated for its potential in treating neurodegenerative diseases. frontiersin.orgresearchgate.net For instance, research has pointed to the potential of certain HDAC inhibitors in conditions like Alzheimer's disease. nih.gov Virtual screening studies have identified this compound as a reference inhibitor for HDAC8, an enzyme linked to neurological disorders, suggesting its potential as a repurposed drug for these conditions. researchgate.net Further preclinical and clinical studies are warranted to explore the full repurposing potential of this compound in a range of non-cancerous diseases.
Q & A
Q. What is the molecular mechanism of Droxinostat, and how can researchers experimentally validate its HDAC isoform selectivity?
this compound selectively inhibits HDAC3, HDAC6, and HDAC8 with IC50 values of 16.9 ± 5.0 μM, 2.47 ± 1.09 μM, and 1.46 ± 0.11 μM, respectively . To validate isoform selectivity:
- Use enzymatic assays with recombinant HDAC isoforms to measure inhibition kinetics.
- Perform Western blotting or ELISA to assess acetylated histone H4 (e.g., H4K5ac and H4K8ac) in target cells (e.g., prostate cancer PPC-1 or amniotic epithelial HAEpi cells) .
- Compare results with pan-HDAC inhibitors (e.g., TSA) to confirm selectivity .
Q. Which experimental models are optimal for studying this compound’s anticancer effects?
- Cell lines : Androgen-dependent prostate cancer (CaP) cells for apoptosis studies , HAEpi cells for migration/invasion assays .
- Assays :
- Cell viability : MTT or CCK-8 assays (e.g., 24–72 hr exposure to 1–50 μM this compound) .
- Apoptosis : Annexin V/PI staining or caspase-3 activation assays .
- Migration/Invasion : Transwell assays with MMP2/MMP9 quantification via ELISA .
Q. How should researchers design dose-response experiments for this compound?
- Use IC50-guided dosing : Start with 1–50 μM for viability assays, adjusting based on cell type (e.g., 5 μM in HAEpi cells significantly reduces HDAC6 ).
- Include time-course analyses (24–72 hr) to capture dynamic effects on histone acetylation and downstream targets (e.g., MMPs) .
Advanced Research Questions
Q. How can conflicting data on HDAC isoform selectivity be resolved across studies?
Discrepancies may arise from cell-specific HDAC expression or assay conditions. Mitigate by:
- Standardizing enzymatic assay buffers (pH, cofactors) to ensure consistent HDAC activity measurements .
- Validating findings with isoform-specific HDAC knockdown models (e.g., siRNA) to confirm on-target effects .
- Cross-referencing transcriptomic datasets (e.g., RNA-seq) to correlate HDAC expression with drug response .
Q. What experimental strategies are recommended for studying this compound in combination therapies?
- Synergy screening : Use a dose-response matrix (e.g., Chou-Talalay method) to test combinations with chemotherapeutics or epigenetic modifiers .
- Mechanistic focus : Pair with agents targeting HDAC-regulated pathways (e.g., Hsp90 inhibitors) to exploit synthetic lethality .
- In vivo validation : Use xenograft models with pharmacokinetic monitoring to assess combined efficacy and toxicity .
Q. How can researchers address variability in this compound-induced apoptosis across cell types?
- Pathway profiling : Perform RNA-seq or phosphoproteomics to identify apoptosis regulators (e.g., c-FLIP downregulation in CaP cells ).
- Functional rescue experiments : Overexpress anti-apoptotic proteins (e.g., Bcl-2) to test their role in drug resistance .
Methodological and Statistical Considerations
Q. What statistical approaches are critical for analyzing this compound’s effects on histone acetylation?
- ANOVA with post-hoc tests : Compare acetylation levels (e.g., H4K5ac) across multiple doses/time points .
- Power analysis : Ensure sample sizes (n ≥ 3 replicates) to detect ≥20% changes in HDAC activity with 80% power .
- Correlation analysis : Link acetylated histone levels to functional outcomes (e.g., MMP inhibition) using Pearson/Spearman coefficients .
Q. How can researchers translate in vitro findings on this compound to preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
